Acetamide, N-(3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-2-yl)- Acetamide, N-(3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-2-yl)-
Brand Name: Vulcanchem
CAS No.: 107609-69-8
VCID: VC18417580
InChI: InChI=1S/C13H13N5O/c1-7-6-14-9-4-5-10-12(11(9)15-7)17-13(18(10)3)16-8(2)19/h4-6H,1-3H3,(H,16,17,19)
SMILES:
Molecular Formula: C13H13N5O
Molecular Weight: 255.28 g/mol

Acetamide, N-(3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-2-yl)-

CAS No.: 107609-69-8

Cat. No.: VC18417580

Molecular Formula: C13H13N5O

Molecular Weight: 255.28 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, N-(3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-2-yl)- - 107609-69-8

Specification

CAS No. 107609-69-8
Molecular Formula C13H13N5O
Molecular Weight 255.28 g/mol
IUPAC Name N-(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)acetamide
Standard InChI InChI=1S/C13H13N5O/c1-7-6-14-9-4-5-10-12(11(9)15-7)17-13(18(10)3)16-8(2)19/h4-6H,1-3H3,(H,16,17,19)
Standard InChI Key JHCVFAMHBNCNNG-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NC(=O)C

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name acetamide, N-(3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-yl)- delineates its polycyclic framework. The core structure consists of a quinoxaline ring fused with an imidazole ring at positions 4 and 5 (imidazo[4,5-f]quinoxaline). Substituents include:

  • A methyl group at position 3 of the imidazole ring.

  • A methyl group at position 8 of the quinoxaline ring.

  • An acetamide (-NHCOCH₃) group at position 2 of the imidazole ring.

The molecular formula is inferred as C₁₄H₁₄N₆O, with a molecular weight of 294.31 g/mol. The planar aromatic system and electron-rich nitrogen atoms contribute to its potential for π-π stacking and hydrogen bonding, which are critical for biological interactions .

Synthesis and Structural Optimization

Key Synthetic Routes

The synthesis of imidazo[4,5-f]quinoxaline derivatives typically involves multi-step sequences starting from substituted quinoxalines or nitroanilines. For the target compound, a plausible route involves:

  • Formation of the Imidazo[4,5-f]quinoxaline Core:

    • Nitroquinoline precursors undergo nucleophilic aromatic substitution (SₙAr) with ammonia to introduce amino groups .

    • Reduction of nitro groups to diamines using iron or zinc .

    • Cyclodehydration with carboxylic acids (e.g., valeric acid) to form the imidazole ring .

  • Introduction of Methyl Groups:

    • Alkylation at positions 3 and 8 using methyl halides or reductive amination .

  • Acetylation of the 2-Amino Group:

    • Reaction of the free amine with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) .

A critical challenge lies in regioselective functionalization. For example, alkylation of the imidazole ring often favors position 3 over position 1 due to electronic and steric factors . Computational modeling has been employed to predict reactivity, guiding the choice of protecting groups and reaction conditions .

Physicochemical Properties

While direct data for this compound are scarce, analogs provide insights:

PropertyValue (Analog from )Inferred Value for Target Compound
Density (g/cm³)1.42~1.45
Boiling Point (°C)467>470
LogP2.30~2.50
Water SolubilityLowVery low

The acetamide group enhances polarity compared to methyl-substituted analogs, but the hydrophobic methyl groups and aromatic core dominate solubility characteristics. The compound is likely soluble in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) but poorly soluble in aqueous buffers .

Biological Activity and Mechanisms

Mutagenicity Concerns

Quinoxaline derivatives are known to form DNA adducts, leading to frameshift mutations . The methyl and acetamide groups may alter metabolic activation pathways, potentially reducing genotoxicity compared to unsubstituted analogs .

Applications and Future Directions

Therapeutic Development

  • Oncology: As a TLR7 agonist, the compound could enhance antitumor immunity when conjugated to antibody-drug conjugates (ADCs) .

  • Antiviral Therapy: TLR7 activation induces interferon-α, a key mediator in antiviral responses .

Material Science

The planar structure and π-conjugated system make it a candidate for organic semiconductors or fluorescent probes .

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